4-allyl-5-[4-(difluoromethoxy)phenyl]-4H-1,2,4-triazole-3-thiol
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Overview
Description
4-allyl-5-[4-(difluoromethoxy)phenyl]-4H-1,2,4-triazole-3-thiol (4-allyl-5-DFMTPT) is an organosulfur compound with a unique structure and diverse applications in organic synthesis and scientific research. It is a derivative of 1,2,4-triazole, a five-membered heterocyclic ring containing nitrogen and sulfur atoms. 4-allyl-5-DFMTPT has been used in the synthesis of various organic compounds, such as aldehydes, ketones, and esters, and has also been applied in a variety of scientific research applications, including drug design and development, enzyme inhibitors, and bioremediation.
Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis of Novel Schiff Bases: A study by Mobinikhaledi et al. (2010) outlines the synthesis of Schiff base derivatives containing the 1,2,4-triazole ring, demonstrating the chemical versatility and potential for further chemical modifications of compounds like 4-allyl-5-[4-(difluoromethoxy)phenyl]-4H-1,2,4-triazole-3-thiol (Mobinikhaledi et al., 2010).
Application in Corrosion Inhibition
- Mild Steel Corrosion Inhibition: Orhan et al. (2012) demonstrated that a similar triazole compound effectively inhibited mild steel corrosion in acidic solutions, suggesting the potential of 4-allyl-5-[4-(difluoromethoxy)phenyl]-4H-1,2,4-triazole-3-thiol in corrosion inhibition (Orhan et al., 2012).
Biological Activity
- Antimicrobial and Antiviral Properties: El‐Sayed et al. (2013) reported the antiviral and antimicrobial activities of 1,2,4-triazole thioglycoside derivatives, indicating the potential of triazole compounds in medical applications (El‐Sayed et al., 2013).
- Anti-Inflammatory Properties: Arustamyan et al. (2021) synthesized 5-(Tetrahydro-4-phenyl-2H-pyran-4-yl)-4H-1,2,4-triazole-3-thiols and found them to possess anti-inflammatory activity, suggesting a similar potential for 4-allyl-5-[4-(difluoromethoxy)phenyl]-4H-1,2,4-triazole-3-thiol (Arustamyan et al., 2021).
Electrochemical Properties
- Electrochemical Behavior: Fotouhi et al. (2002) explored the electrochemical behavior of thiotriazoles, which can be informative for understanding the electrochemical properties of 4-allyl-5-[4-(difluoromethoxy)phenyl]-4H-1,2,4-triazole-3-thiol (Fotouhi et al., 2002).
Mechanism of Action
Target of Action
The compound “4-allyl-5-[4-(difluoromethoxy)phenyl]-4H-1,2,4-triazole-3-thiol” belongs to the class of triazoles. Triazoles are known to interact with various enzymes and receptors in biological systems due to their versatile nature .
Mode of Action
Triazoles generally work by inhibiting the function of certain enzymes, disrupting metabolic processes essential for the growth and reproduction of the target organism .
Biochemical Pathways
Triazoles are often involved in the inhibition of cytochrome p450 enzymes, which play a crucial role in the metabolism of many biological compounds .
Pharmacokinetics
The pharmacokinetics of a compound can be influenced by factors such as its chemical structure, the route of administration, and the individual’s metabolic rate .
Result of Action
The inhibition of key enzymes by triazoles can lead to a disruption in the normal functioning of cells .
Action Environment
The action, efficacy, and stability of “4-allyl-5-[4-(difluoromethoxy)phenyl]-4H-1,2,4-triazole-3-thiol” can be influenced by various environmental factors such as temperature, pH, and the presence of other chemicals .
properties
IUPAC Name |
3-[4-(difluoromethoxy)phenyl]-4-prop-2-enyl-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F2N3OS/c1-2-7-17-10(15-16-12(17)19)8-3-5-9(6-4-8)18-11(13)14/h2-6,11H,1,7H2,(H,16,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHBITUOIEWVGQW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=NNC1=S)C2=CC=C(C=C2)OC(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F2N3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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